molecular formula C5H2BrNO B2533662 5-Bromofuran-3-carbonitrile CAS No. 197846-10-9

5-Bromofuran-3-carbonitrile

Cat. No.: B2533662
CAS No.: 197846-10-9
M. Wt: 171.981
InChI Key: FHZRESZQRWJKKB-UHFFFAOYSA-N
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Description

5-Bromofuran-3-carbonitrile is an organic compound characterized by a furan ring substituted with a bromine atom and a nitrile group. Its molecular formula is C5H2BrNO, and it has a molecular weight of 171.98 g/mol . This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromofuran-3-carbonitrile typically involves the bromination of furan-3-carbonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromofuran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Aryl or vinyl-substituted furans.

    Reduction Products: Amino-substituted furans.

Mechanism of Action

The mechanism of action of 5-Bromofuran-3-carbonitrile largely depends on its chemical reactivity. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biological effects. The bromine atom and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 5-Chlorofuran-3-carbonitrile
  • 5-Iodofuran-3-carbonitrile
  • 5-Fluorofuran-3-carbonitrile

Comparison: 5-Bromofuran-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it more suitable for specific synthetic applications .

Properties

IUPAC Name

5-bromofuran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO/c6-5-1-4(2-7)3-8-5/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZRESZQRWJKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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